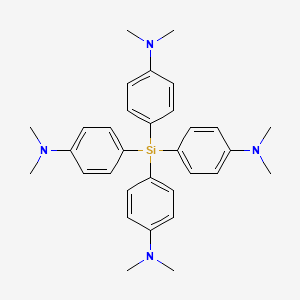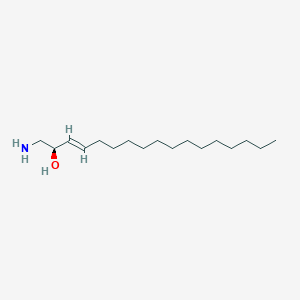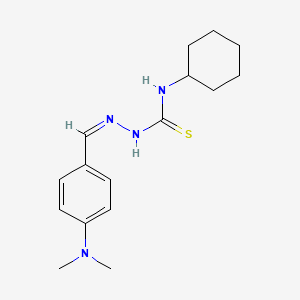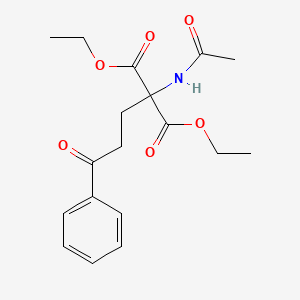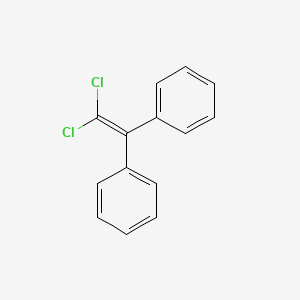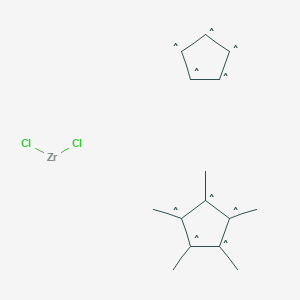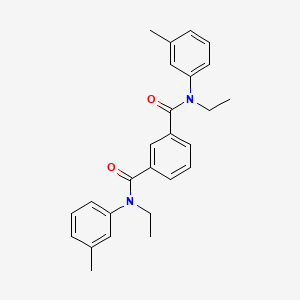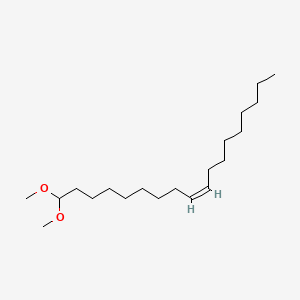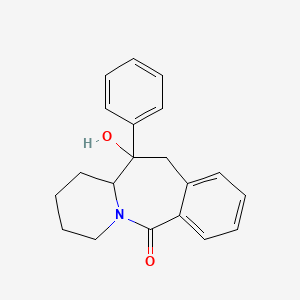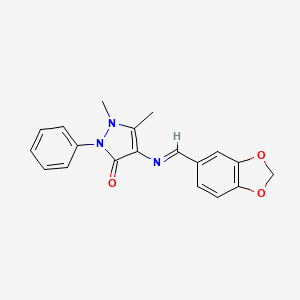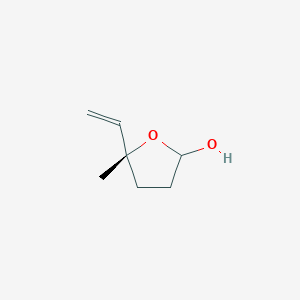
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a methyl and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Methyl-5-vinyltetrahydro-2-furanol typically involves the enantioselective ring-opening of a cycloanhydride with an alcohol in the presence of a chiral catalyst. One method involves using 9-epiquininurea as the chiral catalyst to achieve high yield and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of enantioselective synthesis and the use of chiral catalysts are likely to be employed on a larger scale to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (5R)-5-Methyl-5-vinyltetrahydro-2-furanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another compound with a similar ring structure but different functional groups.
Adenosine: A compound with a similar stereochemistry but different biological activity.
Uniqueness
(5R)-5-Methyl-5-vinyltetrahydro-2-furanol is unique due to its specific combination of a tetrahydrofuran ring with methyl and vinyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(5R)-5-ethenyl-5-methyloxolan-2-ol |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3,6,8H,1,4-5H2,2H3/t6?,7-/m0/s1 |
InChI-Schlüssel |
BIJAVMAZHUQEJX-MLWJPKLSSA-N |
Isomerische SMILES |
C[C@@]1(CCC(O1)O)C=C |
Kanonische SMILES |
CC1(CCC(O1)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


